(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tiagabine is a centrally acting gamma-aminobutyric acid (GABA) uptake inhibitor, effectively increasing the availability of GABA in the central nervous system. It exhibits anticonvulsant activity without producing sedation or motor debilitation. Its unique action mechanism makes it a novel option for anticonvulsant drug therapy, especially against seizures induced by various models (Nielsen et al., 1991).

Synthesis Analysis

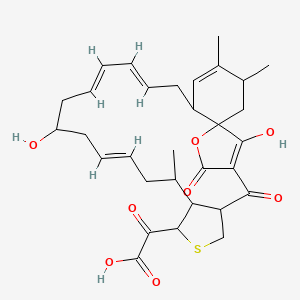

Tiagabine and its derivatives are synthesized through various approaches, focusing on enhancing GABA uptake inhibition. The process involves structurally modifying nipecotic acid and guvacine, targeting improved interaction with the GABA transporter type 1 (GAT1). One notable method includes regio- and stereocontrolled hydroiodination of alkynes, showcasing the versatility and potential of these synthesis strategies for creating potent anticonvulsant agents (Bartoli et al., 2010).

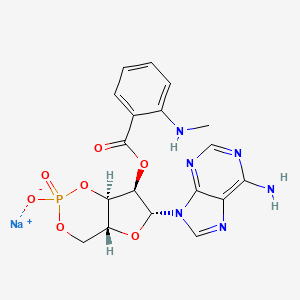

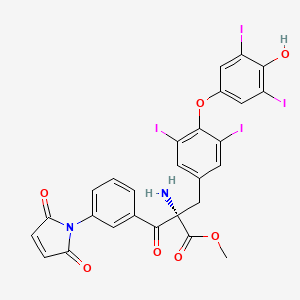

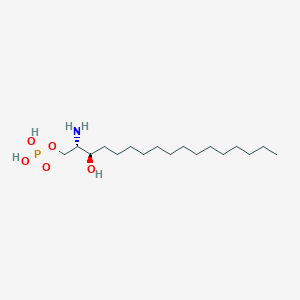

Molecular Structure Analysis

The molecular structure of tiagabine includes a nipecotic acid derivative linked to a lipophilic anchor, which enhances its ability to cross the blood-brain barrier effectively. This structure is crucial for its function as a GABA uptake inhibitor, increasing extracellular GABA levels in various brain regions, thereby exerting anticonvulsant effects (Fink-Jensen et al., 1992).

Chemical Reactions and Properties

Tiagabine's chemical properties, including its interactions and reactions within the body, are centered around its ability to inhibit GABA reuptake. It specifically inhibits GAT1, leading to increased GABA levels in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism underlies its anticonvulsant action in various seizure models (Giardina, 1994).

Physical Properties Analysis

While specific details on tiagabine’s physical properties such as solubility and melting point are not provided in the cited studies, its pharmacokinetic profile, including rapid and complete absorption, metabolism in the liver, and a half-life of 5-8 hours, highlights its physical and chemical suitability for therapeutic use. These properties ensure tiagabine's effectiveness in increasing GABA availability without significantly altering other antiepileptic drug concentrations (Brodie, 1995).

Chemical Properties Analysis

The chemical properties of tiagabine, such as its ability to undergo chiral inversion and its interaction with human serum albumin (HSA), are critical for its pharmacological activity. The interaction with HSA and competitive binding at sudlow site II can influence its bioavailability and efficacy. Also, the stability of its chiral form under various conditions is crucial for maintaining its antiepileptic efficacy and minimizing adverse effects (Rustum et al., 1998).

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Antiepileptic Application

"(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride" functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA) into neurons and glial cells, thus increasing the availability of GABA in the synaptic cleft and enhancing GABAergic neurotransmission. This mechanism is instrumental in its anticonvulsant properties, making it an effective adjunctive therapy in the treatment of partial seizures. Clinical studies have demonstrated its efficacy in reducing seizure frequency in patients with refractory epilepsy, with a good safety and tolerability profile when administered appropriately (Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999) Giardina, 1994; Adkins & Noble, 1998; Suzdak & Jansen, 1995; Leppik et al., 1999; Schachter, 1999.

Potential Applications Beyond Epilepsy

Although primarily investigated for its antiepileptic effects, the modulation of GABAergic neurotransmission by "(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride" suggests potential applications in other neurological and psychiatric conditions. The enhancement of GABAergic activity might offer therapeutic benefits in disorders characterized by GABA dysregulation, such as anxiety disorders, bipolar disorder, and possibly other mood disorders. Some studies have explored its use in affective disorders and found that while its slow titration may not be ideal for acute mania, it may have utility as an adjunct in long-term treatment strategies for refractory patients, although further research is necessary to fully elucidate its efficacy and safety in these contexts (Carta et al., 2002) Carta et al., 2002.

Eigenschaften

CAS-Nummer |

145821-60-9 |

|---|---|

Produktname |

(R)-Tiagabine 4-Carboxy-O-ethyl Hydrochloride |

Molekularformel |

C₂₂H₃₀ClNO₂S₂ |

Molekulargewicht |

440.06 |

Synonyme |

(R)-1-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic Acid Ethyl Ester, Hydrochloride; Ethyl Tiagabinate Hydrochloride; USP Tiagabine Hydrochloride Related Compound A; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,7R,9R,10R,11R,13R,15R,15aR)-4-Ethyloctahydro-11-methoxy-3a,7,9,11,13,15-hexamethyl-1-[1-[(1R)-1-(1,8-naphthyridin-4-yl)ethyl]-3-azetidinyl]-10-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-2H-oxacyclotetradecino[4,3-d]oxazole-2,6,8,14(1H,7H,9H)tetrone](/img/structure/B1148086.png)